molecular formula C8H14O3 B560935 2-Methyl-5-oxopentan-2-yl acetate CAS No. 110086-93-6

2-Methyl-5-oxopentan-2-yl acetate

Cat. No. B560935
M. Wt: 158.197
InChI Key: CCVZQYSFWDNPSH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Methyl-5-oxopentan-2-yl acetate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C8H14O3/c1-7(10)11-8(2,3)5-4-6-9/h6H,4-5H2,1-3H3 . The Canonical SMILES representation is CC(=O)OC(C)(C)CCC=O .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 2-Methyl-5-oxopentan-2-yl acetate .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methyl-5-oxopentan-2-yl acetate is 158.19 g/mol . It has a topological polar surface area of 43.4 Ų and a complexity of 149 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • A novel compound, 5-(6-hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate, was synthesized in a good yield by oxidation of 1-O-acetyl-xanthorrizol using potassium permanganate in acidic condition .
    • The structure was elucidated by Fourier Transform Infrared (FTIR), 1 H-Nuclear Magnetic Resonance (NMR) and 13 C-NMR, two-dimensional (2D)-HSQC, Distortionless Enhancement by Polarization Transfer (DEPT), 2D-Heteronuclear Multiple Bond Correlation (HMBC), and High-Resolution Mass Spectra (HRMS) spectral data .
    • This compound is a derivative of xanthorrizol, a major component extracted from Curcuma xanthorrhiza Roxb (Java turmeric) rhizomes, which has been established to have a variety of biological activities such as anticancer, anti-inflammatory, anticandidal, anti-hyperglycaemic, antibacterial, antioxidant, and anti-hypertensive .
  • Medicinal Chemistry

    • The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
  • Chemical Synthesis

    • “2-Methyl-5-oxopentan-2-yl acetate” is a chemical compound with the CAS No. 110086-93-6 . It’s used in chemical synthesis and research . The compound’s purity, structure, and other details can be analyzed using techniques like NMR, HPLC, LC-MS, UPLC, and more .
  • Drug Delivery Systems

    • In the field of medicinal chemistry, similar compounds have been used in the development of drug delivery systems . For instance, contact lenses have been developed for ocular drug delivery using soft materials produced from polymers of acrylate monomers . These lenses can provide sustained drug release under both in vivo and in vitro conditions upon pH change in tear fluid .
  • Chemical Industry

    • “2-Methyl-5-oxopentan-2-yl acetate” is a chemical compound with the CAS No. 110086-93-6 . It’s used in the chemical industry for various purposes, including as a reagent or intermediate in the synthesis of other chemicals .
  • Potential Use in Drug Development

    • While not directly involving “2-Methyl-5-oxopentan-2-yl acetate”, similar compounds have been investigated for their potential use in drug development . For instance, cathepsin-targeting inhibitors have been designed and synthesized for potential use against SARS-CoV-2 .

Safety And Hazards

The safety and hazards associated with 2-Methyl-5-oxopentan-2-yl acetate are not well-documented in the literature .

properties

IUPAC Name

(2-methyl-5-oxopentan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(10)11-8(2,3)5-4-6-9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVZQYSFWDNPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695354
Record name 2-Methyl-5-oxopentan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-oxopentan-2-yl acetate

CAS RN

110086-93-6
Record name 2-Methyl-5-oxopentan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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